molecular formula C26H32ClFO5 B1669189 Butirato de clobetasona CAS No. 25122-57-0

Butirato de clobetasona

Número de catálogo: B1669189
Número CAS: 25122-57-0
Peso molecular: 479.0 g/mol
Clave InChI: FBRAWBYQGRLCEK-AVVSTMBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Dermatological Applications

1.1 Eczema and Psoriasis Treatment

Clobetasone butyrate is widely recognized for its effectiveness in treating eczema and psoriasis. Clinical studies have demonstrated that clobetasone butyrate 0.05% cream or ointment significantly improves symptoms compared to lower-potency corticosteroids like hydrocortisone 1% and flurandrenolone 0.0125%.

  • Clinical Trials : In a study involving 71 children with atopic eczema, lesions treated with clobetasone butyrate showed substantial improvement compared to those treated with flurandrenolone . Another trial involving adults indicated that 12 out of 29 patients experienced improvement, while 7 had complete clearance of lesions after one week of treatment .
Study TypePatient GroupTreatmentOutcome
Randomized TrialChildren with eczemaClobetasone butyrate vs. flurandrenoloneSignificant improvement in lesions
Open TrialAdults with eczema/psoriasisClobetasone butyrate12 improved, 7 cleared lesions

1.2 Safety Profile

Clobetasone butyrate has a favorable safety profile, exhibiting minimal systemic absorption and negligible effects on the hypothalamic-pituitary-adrenal axis, even under conditions promoting maximum absorption . This characteristic makes it suitable for long-term use in patients requiring corticosteroid therapy.

Ophthalmic Applications

2.1 Treatment of Ocular Conditions

Clobetasone butyrate is utilized in ophthalmology, particularly for conditions like episcleritis and other inflammatory eye diseases. A study indicated that clobetasone butyrate eye drops resulted in significant improvements in symptoms and corneal staining scores in patients with Sjögren's syndrome compared to control groups .

  • Clinical Findings : The use of clobetasone butyrate eye drops led to a reduction in HLA-DR expression, a biomarker for inflammation, indicating its anti-inflammatory properties .
Study FocusConditionTreatmentResults
Clinical TrialSjögren's syndromeClobetasone butyrate eye dropsSignificant symptom improvement

Comparative Efficacy Studies

Comparative studies have consistently shown that clobetasone butyrate outperforms lower-potency corticosteroids in treating inflammatory skin conditions.

  • In a double-blind trial comparing clobetasone butyrate cream with hydrocortisone cream among children with eczema, clobetasone showed superior efficacy, particularly after three weeks of treatment .
ComparisonClobetasone ButyrateHydrocortisone
EfficacyHigher reduction in eczema scores over time Lower efficacy noted

Mecanismo De Acción

El butirato de clobetasona ejerce sus efectos al unirse a los receptores citoplasmáticos en las células dérmicas e intradérmicas. Esta unión induce la producción de proteínas inhibitorias, lo que lleva a una disminución de la actividad de las prostaglandinas, las cininas, la histamina, las enzimas liposomales y otros mediadores endógenos de la inflamación . El compuesto también induce la producción de lipocortinas, que inhiben la fosfolipasa A2, lo que reduce aún más la inflamación .

Compuestos Similares:

Unicidad del this compound: El this compound es único debido a su potencia moderada, lo que lo hace adecuado para tratar afecciones inflamatorias leves a moderadas con efectos secundarios mínimos. A diferencia de los corticosteroides más fuertes, tiene un menor riesgo de causar adelgazamiento de la piel y otros efectos adversos .

Análisis Bioquímico

Biochemical Properties

Clobetasone butyrate is thought to bind with cytoplasmic receptors in the dermal and intradermal cells and induce inhibitory proteins . This leads to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation .

Cellular Effects

Clobetasone butyrate is used to treat swelling, itching, and irritation on the skin . It can help with skin problems such as eczema, including contact dermatitis, psoriasis, insect bites, and stings . It has been shown to reduce the itchiness and erythema associated with eczema and dermatitis .

Molecular Mechanism

Clobetasone butyrate exerts its effects at the molecular level by binding with cytoplasmic receptors in the dermal and intradermal cells . This binding induces inhibitory proteins, leading to decreased activity of various endogenous mediators of inflammation .

Temporal Effects in Laboratory Settings

In the first few days of using clobetasone butyrate, some people may experience a burning or stinging feeling, but this usually stops after a few days . Long-term use of clobetasone butyrate can lead to thinning of the skin, permanent stretch marks, allergic contact dermatitis, acne, rosacea, and hair growth at the site of application .

Dosage Effects in Animal Models

In animal models, clobetasone butyrate has shown minimal suppression of the Hypothalamic-pituitary-adrenal axis . In an animal model of cutaneous atrophy, it caused less thinning of the epidermis than other steroids .

Metabolic Pathways

Once absorbed through the skin, clobetasone butyrate is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized, primarily in the liver .

Transport and Distribution

Clobetasone butyrate is applied topically and absorbed through the skin . It is then transported through the body via the bloodstream .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with cytoplasmic receptors in the dermal and intradermal cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de butirato de clobetasona implica múltiples pasos, comenzando desde la estructura básica de esteroides. Los pasos clave incluyen:

Métodos de Producción Industrial: La producción industrial de this compound generalmente implica una síntesis química a gran escala utilizando los pasos mencionados anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo involucrando técnicas de purificación avanzadas como la recristalización y la cromatografía .

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

    Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

    Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

    Reactivos de Sustitución: Nucleófilos como aminas o tioles.

Productos Principales:

Comparación Con Compuestos Similares

Uniqueness of Clobetasone Butyrate: Clobetasone butyrate is unique due to its moderate potency, making it suitable for treating mild to moderate inflammatory conditions with minimal side effects. Unlike stronger corticosteroids, it has a lower risk of causing skin thinning and other adverse effects .

Actividad Biológica

Clobetasone butyrate is a synthetic corticosteroid widely used in dermatology for its anti-inflammatory properties. This compound is notable for its effectiveness in treating various skin conditions, including eczema and psoriasis, while exhibiting a lower risk of systemic side effects compared to other corticosteroids. This article explores the biological activity of clobetasone butyrate, supported by clinical studies, pharmacokinetic data, and safety profiles.

Clobetasone butyrate functions primarily through the inhibition of inflammatory mediators. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, this complex modulates gene expression, resulting in decreased production of pro-inflammatory cytokines and chemokines. The compound's high topical potency allows for effective local treatment with minimal systemic absorption.

Pharmacokinetics

The pharmacokinetic profile of clobetasone butyrate indicates that it has a relatively low systemic absorption when applied topically. Studies show that after applying 30 g of 0.05% clobetasone butyrate ointment, plasma levels peaked at approximately 0.6 ng/mL within three hours and returned to below detectable levels after 72 hours . This limited systemic exposure helps mitigate potential adverse effects related to hypothalamic-pituitary-adrenal (HPA) axis suppression.

Parameter Value
Peak Plasma Concentration0.6 ng/mL
Time to Peak3 hours
Duration of Detectable LevelsUp to 72 hours

Clinical Efficacy

Clobetasone butyrate has demonstrated superior clinical efficacy compared to other topical corticosteroids. In comparative studies:

  • Eczema Treatment : Clobetasone butyrate was found to be significantly more effective than hydrocortisone 1% and fluocortolone 0.2% in treating eczema . In trials involving children with atopic eczema, lesions treated with clobetasone butyrate showed notable improvement or healing within one week .
  • Postoperative Inflammation : A study evaluating postoperative inflammation following cataract surgery indicated that clobetasone butyrate was more effective than placebo and had a minimal effect on intraocular pressure compared to betamethasone phosphate .

Case Studies

  • Eczema in Children : In a trial involving 71 children with bilateral symmetrical atopic eczema, one side was treated with clobetasone butyrate and the other with flurandrenolone. The majority showed improvement on the clobetasone side, indicating its effectiveness in pediatric populations .
  • Psoriasis Treatment : In an open trial with 29 adults suffering from psoriasis or eczema, patients treated with clobetasone butyrate showed significant lesion improvement, with no notable changes in plasma cortisol levels, suggesting a favorable safety profile .

Safety Profile

Clobetasone butyrate is associated with a low incidence of side effects. Clinical evaluations have shown that it does not significantly affect the HPA axis when used as directed. Histological studies in animal models indicate less epidermal thinning compared to other corticosteroids, reinforcing its safety as a topical agent .

Adverse Effect Frequency
HPA Axis SuppressionMinimal
Epidermal ThinningLess than hydrocortisone
Local IrritationRare

Propiedades

IUPAC Name

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRAWBYQGRLCEK-AVVSTMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046823
Record name Clobetasone butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25122-57-0
Record name Clobetasone butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25122-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobetasone butyrate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobetasone butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOBETASONE BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0H6XI6EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clobetasone butyrate
Reactant of Route 2
Clobetasone butyrate
Reactant of Route 3
Clobetasone butyrate
Reactant of Route 4
Reactant of Route 4
Clobetasone butyrate
Reactant of Route 5
Reactant of Route 5
Clobetasone butyrate
Reactant of Route 6
Clobetasone butyrate
Customer
Q & A

Q1: What is the primary mechanism of action of Clobetasone butyrate?

A: Clobetasone butyrate is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, , , , ] This binding leads to a cascade of events, ultimately influencing gene expression and modulating the inflammatory response.

Q2: How does Clobetasone butyrate modulate the inflammatory response?

A: Upon binding to glucocorticoid receptors, Clobetasone butyrate inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. [, , , , , ] It also suppresses the migration and activation of inflammatory cells like lymphocytes and neutrophils, thereby reducing inflammation.

Q3: Does Clobetasone butyrate impact DNA synthesis?

A: Yes, research indicates that Clobetasone butyrate can inhibit epidermal DNA synthesis. Studies in hairless mice have demonstrated this effect both at the site of topical application and in distal untreated skin with higher doses. [, ] This inhibition of DNA synthesis contributes to its anti-inflammatory and antiproliferative properties.

Q4: What is the molecular formula and weight of Clobetasone butyrate?

A: The molecular formula for Clobetasone butyrate is C27H32ClFO6, and its molecular weight is 507.0 g/mol. []

Q5: Is there information available on the spectroscopic data for Clobetasone butyrate?

A5: While the provided research does not delve into detailed spectroscopic data, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for structural characterization of corticosteroids like Clobetasone butyrate.

Q6: How stable is Clobetasone butyrate under different conditions?

A: Clobetasone butyrate exhibits polymorphism and can exist in different crystalline forms, influencing its stability. Research indicates that Form I, the commercially available form, is the most stable at room temperature. [] Additionally, a study investigating a validated HPLC method for Clobetasone butyrate quantification demonstrated its stability under forced degradation conditions, highlighting its suitability for pharmaceutical formulation. []

Q7: Does Clobetasone butyrate exhibit any catalytic properties?

A7: Clobetasone butyrate is primarily known for its pharmacological activity as a corticosteroid, and the provided research doesn't focus on any catalytic properties it might possess. Its primary mechanism involves binding to glucocorticoid receptors, not acting as a catalyst in chemical reactions.

Q8: Have computational chemistry techniques been used to study Clobetasone butyrate?

A8: While the provided research does not detail specific computational studies, it's worth noting that techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed in pharmaceutical research to understand drug-receptor interactions and predict pharmacological activity, and could be applied to Clobetasone butyrate.

Q9: How do structural modifications affect the activity of Clobetasone butyrate?

A: Research comparing Clobetasone butyrate with its close analog, Clobetasol propionate, reveals the impact of structural changes on activity. The alcoholic group in the 11 position of Clobetasone butyrate, compared to the ketonic group in Clobetasol propionate, significantly reduces its potential for systemic activity and epidermal thinning while retaining clinical efficacy. [, , ] This highlights the importance of specific structural features in determining the pharmacological profile of corticosteroids.

Q10: Is there information about the SHE regulations surrounding the use and handling of Clobetasone butyrate?

A10: The provided research focuses on the clinical and pharmacological aspects of Clobetasone butyrate and does not delve into specific SHE regulations. It's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding safe handling and disposal.

Q11: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of Clobetasone butyrate?

A: Numerous clinical trials have been conducted to assess the efficacy of Clobetasone butyrate in treating various inflammatory skin conditions, including atopic dermatitis, contact dermatitis, and psoriasis. [, , , , , , ] These studies typically involve comparing Clobetasone butyrate to placebo or other topical corticosteroids, assessing parameters like lesion severity, symptom relief, and patient preference.

Q12: Has Clobetasone butyrate demonstrated efficacy in treating ocular conditions?

A: Yes, Clobetasone butyrate eye drops have been studied in clinical trials for their effectiveness in treating ocular inflammation, allergic conjunctivitis, and anterior uveitis. [, , , , , , ] Studies indicate that it effectively reduces ocular inflammation and provides symptom relief in these conditions.

Q13: Is Clobetasone butyrate effective in treating dry eye in Sjogren syndrome?

A: A study investigated the efficacy and safety of low-dose (0.1%) Clobetasone butyrate eye drops in patients with Sjogren syndrome dry eye. [] The results indicated that this treatment effectively improved corneal and conjunctival staining, reduced HLA-DR expression, and alleviated symptoms compared to placebo.

Q14: What is the safety profile of Clobetasone butyrate?

A: Clobetasone butyrate is generally well-tolerated, particularly when used topically. [, , , , , , ] Its low systemic absorption minimizes the risk of systemic side effects commonly associated with corticosteroids.

Q15: Are there any concerns regarding the long-term use of Clobetasone butyrate?

A: While Clobetasone butyrate is generally safe for short-term use, long-term or high-dose topical application can lead to skin thinning (atrophy), telangiectasia, and other local side effects. [, ] Therefore, it's crucial to use it as directed by a healthcare professional and for the shortest duration necessary to control symptoms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.